molecular formula C17H18N2O4 B6792663 (5-cyclopropyl-1,3-oxazol-4-yl)-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone

(5-cyclopropyl-1,3-oxazol-4-yl)-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone

Cat. No.: B6792663
M. Wt: 314.34 g/mol
InChI Key: FBFOLXOMJBWKHI-UHFFFAOYSA-N
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Description

(5-cyclopropyl-1,3-oxazol-4-yl)-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an oxazole ring with a benzoxazepine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-1,3-oxazol-4-yl)-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and benzoxazepine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, methoxybenzaldehyde, and various catalysts to facilitate the formation of the oxazole and benzoxazepine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-1,3-oxazol-4-yl)-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-cyclopropyl-1,3-oxazol-4-yl)-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular pathways due to its potential bioactivity.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-cyclopropyl-1,3-oxazol-4-yl)-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-cyclopropyl-1,3-oxazol-4-yl)-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
  • This compound

Uniqueness

The uniqueness of this compound lies in its combined oxazole and benzoxazepine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-cyclopropyl-1,3-oxazol-4-yl)-(8-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-13-5-4-12-9-19(6-7-22-14(12)8-13)17(20)15-16(11-2-3-11)23-10-18-15/h4-5,8,10-11H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFOLXOMJBWKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CCO2)C(=O)C3=C(OC=N3)C4CC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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